2-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide
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Description
The compound “2-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is a common feature in many biologically active compounds and is often used in drug discovery .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. Pyrrolidine derivatives are known to participate in a variety of chemical reactions .Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolidine-2-one, have been reported to have bioactive properties with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine-2-one scaffold have been reported to have antitumor activities . This suggests that the compound might interact with pathways related to cell proliferation and apoptosis.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a similar pyrrolidine-2-one scaffold have been reported to manifest remarkable antiproliferative activities against certain cell lines .
Action Environment
The influence of steric factors on biological activity has been investigated for compounds with a pyrrolidine ring .
Properties
IUPAC Name |
2-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11(2)10-20(18,19)15-12-5-7-13(8-6-12)16-9-3-4-14(16)17/h5-8,11,15H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUVEABNWYWGBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=CC=C(C=C1)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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